molecular formula C8H14O2S B13315153 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13315153
M. Wt: 174.26 g/mol
InChI Key: BMTNKMRFCUJGJT-UHFFFAOYSA-N
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Description

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by a cyclobutane ring substituted with an ethyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is primarily used for research purposes and has various applications in scientific studies .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

3-ethyl-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2S/c1-3-6-4-8(5-6,11-2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BMTNKMRFCUJGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclobutane derivatives with methylsulfanyl reagents, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates, cyclization, and functional group modifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biological Activity

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is characterized by its unique cyclobutane structure, which contributes to its biological activity. The compound's molecular formula is C8H14O2SC_8H_{14}O_2S, and its structure includes a carboxylic acid group that is crucial for its interactions with biological targets.

Anticancer Properties

Research indicates that compounds related to cyclobutane derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. Specifically, the cyclobutane framework allows for interaction with key proteins involved in cell cycle regulation.

Table 1: Antiproliferative Activity of Cyclobutane Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidA375 (melanoma)TBDInhibition of cell cycle progression
Related Compound ADLD-1 (colon cancer)0.15MDM2 inhibition
Related Compound BT24 (bladder cancer)0.22Activation of p53 signaling

The exact IC50 value for 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is yet to be determined (TBD), but related compounds show promising inhibition values, indicating potential efficacy against tumor growth.

The proposed mechanism involves the inhibition of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. By stabilizing p53, these compounds may promote apoptosis in cancer cells. Additionally, structural modifications can enhance binding affinity and selectivity towards MDM2, thus improving therapeutic outcomes.

Study on MDM2 Inhibition

In a notable study, a series of cyclobutane derivatives were synthesized and tested for their ability to inhibit MDM2. The results demonstrated that structural modifications could lead to improved binding affinities and cellular potency. For example, compound 39 showed an IC50 of 2.4 nM against MDM2, significantly outperforming earlier compounds in the series.

Table 2: Summary of MDM2 Inhibition Studies

CompoundBinding Affinity (nM)IC50 (nM)Tumor Regression (%)
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidTBDTBDTBD
Compound 39<11387

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